molecular formula C12H26Cl3N3 B1486325 4-(4-Methyl-1-piperazinyl)octahydrocyclopenta[c]pyrrole trihydrochloride CAS No. 2206969-98-2

4-(4-Methyl-1-piperazinyl)octahydrocyclopenta[c]pyrrole trihydrochloride

Cat. No. B1486325
M. Wt: 318.7 g/mol
InChI Key: OVWOBNHTFUIVJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Methyl-1-piperazinyl)octahydrocyclopenta[c]pyrrole trihydrochloride is a chemical compound with the molecular formula C12H26Cl3N3. It is available for purchase from various chemical suppliers .


Chemical Reactions Analysis

The specific chemical reactions involving 4-(4-Methyl-1-piperazinyl)octahydrocyclopenta[c]pyrrole trihydrochloride are not provided in the search results . For detailed information on its reactivity and the types of reactions it can undergo, it is recommended to refer to the relevant scientific literature.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, are not provided in the search results . For detailed property data, it is recommended to refer to the relevant scientific literature or the product datasheet provided by the supplier.

Safety And Hazards

The safety data sheet for a similar compound, 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride, indicates that it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate personal protective equipment, and to avoid breathing dust/fume/gas/mist/vapors/spray . In case of contact with skin or eyes, or if swallowed, seek medical advice .

Future Directions

The future directions for the use and study of this compound are not provided in the search results . Its potential applications would depend on its physical and chemical properties, as well as its activity in any relevant biological systems. For future directions in research and development involving this compound, it is recommended to refer to the relevant scientific literature.

properties

IUPAC Name

4-(4-methylpiperazin-1-yl)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3.3ClH/c1-14-4-6-15(7-5-14)12-3-2-10-8-13-9-11(10)12;;;/h10-13H,2-9H2,1H3;3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVWOBNHTFUIVJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2CCC3C2CNC3.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methyl-1-piperazinyl)octahydrocyclopenta[c]pyrrole trihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-Methyl-1-piperazinyl)octahydrocyclopenta[c]pyrrole trihydrochloride
Reactant of Route 2
4-(4-Methyl-1-piperazinyl)octahydrocyclopenta[c]pyrrole trihydrochloride
Reactant of Route 3
4-(4-Methyl-1-piperazinyl)octahydrocyclopenta[c]pyrrole trihydrochloride
Reactant of Route 4
4-(4-Methyl-1-piperazinyl)octahydrocyclopenta[c]pyrrole trihydrochloride
Reactant of Route 5
4-(4-Methyl-1-piperazinyl)octahydrocyclopenta[c]pyrrole trihydrochloride
Reactant of Route 6
4-(4-Methyl-1-piperazinyl)octahydrocyclopenta[c]pyrrole trihydrochloride

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